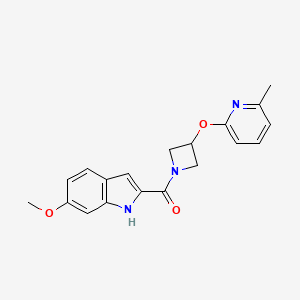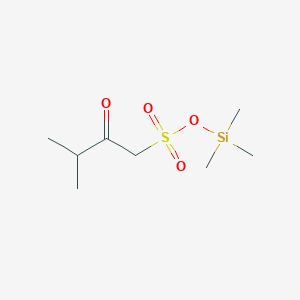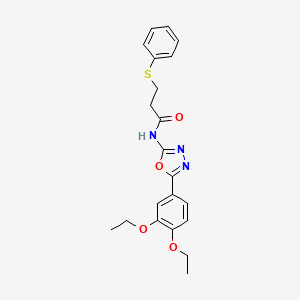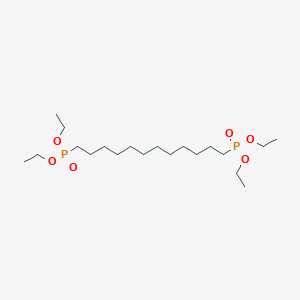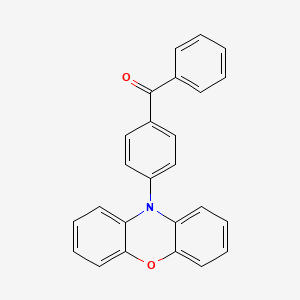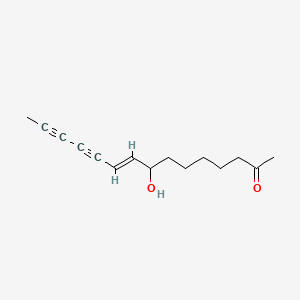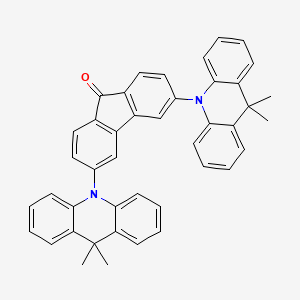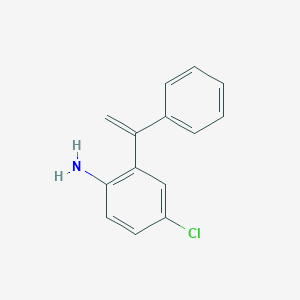
Benzenamine,4-chloro-2-(1-phenylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(1-phenylvinyl)aniline is an organic compound that features a chloro-substituted aniline structure with a phenylvinyl group attached to the second carbon of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-phenylvinyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the nucleophilic aromatic substitution of chloroaniline derivatives with phenylvinyl reagents. This reaction typically requires strong electron-attracting substituents and very basic nucleophilic reagents .
Industrial Production Methods
Industrial production of 4-Chloro-2-(1-phenylvinyl)aniline may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of palladium catalysts and organoboron reagents in a controlled environment ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(1-phenylvinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Strong bases like sodium hydroxide and nucleophiles such as amines or thiols are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-(1-phenylvinyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(1-phenylvinyl)aniline involves its interaction with molecular targets through nucleophilic aromatic substitution. The chloro group is replaced by nucleophiles, leading to the formation of various substituted products. The compound’s effects are mediated through its ability to form stable intermediates and react with specific nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroaniline: Similar structure but lacks the phenylvinyl group.
2-Phenylvinylaniline: Similar structure but lacks the chloro group.
Dichloroaniline: Contains two chloro groups but lacks the phenylvinyl group.
Uniqueness
4-Chloro-2-(1-phenylvinyl)aniline is unique due to the presence of both the chloro and phenylvinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical reactions and applications compared to its similar compounds .
Propiedades
Número CAS |
3158-99-4 |
|---|---|
Fórmula molecular |
C14H12ClN |
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
4-chloro-2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C14H12ClN/c1-10(11-5-3-2-4-6-11)13-9-12(15)7-8-14(13)16/h2-9H,1,16H2 |
Clave InChI |
OSYKQMXKERGYJM-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


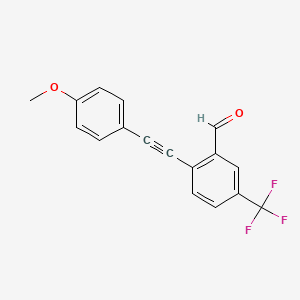
![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)
